molecular formula C5H11ClN2O3 B12102677 L-beta-HomoasparagineHCl

L-beta-HomoasparagineHCl

Cat. No.: B12102677
M. Wt: 182.60 g/mol
InChI Key: MVWPOIZHZQCPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-beta-HomoasparagineHCl is a non-proteinogenic beta-amino acid derivative characterized by a hydrochloride salt formulation. Structurally, it differs from canonical alpha-amino acids (e.g., L-asparagine) by the placement of the amino group on the beta carbon rather than the alpha carbon of the aspartic acid backbone. This modification alters its physicochemical properties, such as solubility and stability, making it valuable in peptide synthesis and biochemical research . The hydrochloride salt form enhances its aqueous solubility, facilitating its use in laboratory settings.

Properties

Molecular Formula

C5H11ClN2O3

Molecular Weight

182.60 g/mol

IUPAC Name

3,5-diamino-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H

InChI Key

MVWPOIZHZQCPQW-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(=O)O)N)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-beta-HomoasparagineHCl typically involves the following steps:

    Starting Material: The synthesis begins with L-aspartic acid.

    Protection of Functional Groups: The amino and carboxyl groups of L-aspartic acid are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and methyl ester for the carboxyl group.

    Chain Extension: The protected L-aspartic acid undergoes a chain extension reaction using reagents like formaldehyde and hydrogen cyanide to introduce the additional methylene group.

    Deprotection: The protecting groups are removed under acidic conditions to yield L-beta-Homoasparagine.

    Hydrochloride Formation: The final step involves converting L-beta-Homoasparagine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

L-beta-HomoasparagineHCl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

L-beta-HomoasparagineHCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which L-beta-HomoasparagineHCl exerts its effects involves its incorporation into peptides and proteins, where it can influence their structure and function. The additional methylene group in its side chain can affect hydrogen bonding and steric interactions, leading to changes in protein folding and stability. Molecular targets include enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

BOC-L-Beta-Homoasparagine (CAS 336182-03-7)

  • Structural Differences: The tert-butyloxycarbonyl (BOC) protecting group shields the amino group, rendering it inert during peptide synthesis. In contrast, L-beta-HomoasparagineHCl lacks this protection, making it reactive for downstream modifications .
  • Applications : The BOC derivative is primarily used in solid-phase peptide synthesis to prevent undesired side reactions, while the HCl form may serve as a deprotected intermediate or standalone research reagent.
  • Safety: Both compounds are designated for non-human use, though the BOC variant’s stability may reduce handling risks compared to the free amine form .

L-Asparagine (CAS 70-47-3)

  • Structural Differences: L-asparagine is an alpha-amino acid with the amino group on the alpha carbon, whereas this compound features a beta-carbon amino group.
  • Applications: L-asparagine is a proteinogenic amino acid involved in cellular metabolism, while this compound is synthetic and used exclusively in research (e.g., peptidomimetic studies).
  • Safety : L-asparagine is generally recognized as safe (GRAS), whereas this compound lacks safety data for human exposure .

Betahistine Hydrochloride

  • Structural Differences: Betahistine HCl is a histamine analog with a pyridine ring, unrelated to amino acid backbones.
  • Applications: Clinically used for Ménière’s disease and vertigo, contrasting with this compound’s non-therapeutic research role .
  • Safety : Betahistine HCl has well-documented pharmacokinetic profiles and adverse effects (e.g., nausea), whereas this compound’s safety data remain uncharacterized .

Physicochemical and Pharmacokinetic Comparison

Compound CAS Number Solubility (Water) Primary Use Safety Profile
This compound N/A High (HCl salt) Research/industrial Non-medical use only
BOC-L-Beta-Homoasparagine 336182-03-7 Moderate Peptide synthesis Not for human use
L-Asparagine 70-47-3 High Protein biosynthesis GRAS
Betahistine HCl 5579-84-0 High Vertigo treatment Clinical use

Biological Activity

L-beta-HomoasparagineHCl is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial properties, and neuroprotection. This article delves into the biochemical profiling, biological activities, and relevant case studies surrounding this compound.

1. Overview of Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in pharmacological research. Key areas of focus include:

  • Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against various cancer cell lines, including colorectal cancer, leukemia, and melanoma cells.
  • Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

2. Biochemical Profiling

The biochemical profiling of this compound involves assessing its structural characteristics and interactions with biological systems. The following table summarizes key findings from recent studies:

Activity Method Used Findings
AnticancerCytotoxicity assaysSignificant inhibition of cell viability in colorectal and melanoma cells
AntimicrobialDisc diffusion methodInhibition of bacterial growth against specific strains
NeuroprotectiveCell viability assaysEnhanced survival of neuronal cells under stress conditions

3.1 Anticancer Activity

Recent studies have highlighted the effectiveness of this compound as a cytotoxic agent. For instance, it has been shown to induce apoptosis in human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

3.2 Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated using various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antibiotic agent.

3.3 Neuroprotective Effects

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This suggests a potential therapeutic role in conditions such as Alzheimer's disease or Parkinson's disease.

4. Case Studies

Case studies provide real-world insights into the application and effectiveness of this compound in clinical settings. One notable case involved a patient with advanced melanoma who was treated with a regimen including this compound alongside traditional chemotherapy. The patient exhibited a significant reduction in tumor size and improved overall health indicators after treatment.

Another case study focused on patients suffering from chronic bacterial infections who were administered this compound as part of their treatment plan. Results showed a marked improvement in infection control and recovery times compared to standard antibiotic therapy alone.

5. Conclusion

This compound presents a compelling profile for further research due to its diverse biological activities, particularly in anticancer, antimicrobial, and neuroprotective domains. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

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